N-(3-cyanothiophen-2-yl)-2-[3-(trifluoromethyl)phenyl]sulfanylacetamide
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Overview
Description
N-(3-cyanothiophen-2-yl)-2-[3-(trifluoromethyl)phenyl]sulfanylacetamide: is an organic compound that features a thiophene ring substituted with a cyano group, a trifluoromethyl-substituted phenyl group, and a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanothiophen-2-yl)-2-[3-(trifluoromethyl)phenyl]sulfanylacetamide typically involves multi-step organic reactions. One common route includes:
Formation of the thiophene ring: Starting with a suitable thiophene precursor, the cyano group is introduced via a nucleophilic substitution reaction.
Introduction of the trifluoromethyl group: The trifluoromethyl group is added to the phenyl ring through electrophilic aromatic substitution.
Coupling reaction: The thiophene and phenyl intermediates are coupled using a sulfanylacetamide linker under conditions such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch or continuous flow reactors: To ensure consistent quality and yield.
Catalyst optimization: Using highly efficient catalysts to reduce reaction times and improve yields.
Purification techniques: Employing methods such as crystallization, distillation, or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanothiophen-2-yl)-2-[3-(trifluoromethyl)phenyl]sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The thiophene ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or organolithium reagents for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated thiophenes or phenyl derivatives.
Scientific Research Applications
N-(3-cyanothiophen-2-yl)-2-[3-(trifluoromethyl)phenyl]sulfanylacetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of organic semiconductors and conductive polymers.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(3-cyanothiophen-2-yl)-2-[3-(trifluoromethyl)phenyl]sulfanylacetamide depends on its application:
In medicinal chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
In materials science: Its electronic properties are influenced by the conjugation of the thiophene and phenyl rings, affecting its conductivity and stability.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyanothiophen-2-yl)-2-phenylsulfanylacetamide: Lacks the trifluoromethyl group, resulting in different electronic properties.
N-(3-cyanothiophen-2-yl)-2-[4-(trifluoromethyl)phenyl]sulfanylacetamide: The trifluoromethyl group is positioned differently, affecting its reactivity and applications.
Uniqueness
N-(3-cyanothiophen-2-yl)-2-[3-(trifluoromethyl)phenyl]sulfanylacetamide is unique due to the specific positioning of the trifluoromethyl group, which imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-2-[3-(trifluoromethyl)phenyl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2OS2/c15-14(16,17)10-2-1-3-11(6-10)22-8-12(20)19-13-9(7-18)4-5-21-13/h1-6H,8H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQDLMTVKQWCTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SCC(=O)NC2=C(C=CS2)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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